molecular formula C20H17BrN2O5S2 B13985907 1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one

1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one

Cat. No.: B13985907
M. Wt: 509.4 g/mol
InChI Key: MSAKDFSVMQTQKI-UHFFFAOYSA-N
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Description

1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one is a complex organic compound that belongs to the class of pyrrolo[2,3-c]pyridine derivatives

Preparation Methods

The synthesis of 1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one typically involves multi-step reactions. The synthetic route often starts with the preparation of the pyrrolo[2,3-c]pyridine core, followed by the introduction of the bromophenylsulfonyl and tosyl groups. Common reagents used in these reactions include bromine, sulfonyl chlorides, and tosylates. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like pyridinium p-toluenesulfonate .

Chemical Reactions Analysis

1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one involves the inhibition of fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .

Comparison with Similar Compounds

1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one can be compared with other pyrrolo[2,3-c]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potent activity against FGFRs, making it a valuable compound for cancer research.

Properties

Molecular Formula

C20H17BrN2O5S2

Molecular Weight

509.4 g/mol

IUPAC Name

1-(4-bromophenyl)sulfonyl-6-(4-methylphenyl)sulfonyl-5,7-dihydropyrrolo[2,3-c]pyridin-4-one

InChI

InChI=1S/C20H17BrN2O5S2/c1-14-2-6-16(7-3-14)29(25,26)22-12-19-18(20(24)13-22)10-11-23(19)30(27,28)17-8-4-15(21)5-9-17/h2-11H,12-13H2,1H3

InChI Key

MSAKDFSVMQTQKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C=CN3S(=O)(=O)C4=CC=C(C=C4)Br)C(=O)C2

Origin of Product

United States

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